molecular formula C9H18N2O4S B2516278 tert-butylN-(4-amino-1,1-dioxo-1lambda6-thiolan-3-yl)carbamate,Mixtureofdiastereomers CAS No. 1780622-49-2

tert-butylN-(4-amino-1,1-dioxo-1lambda6-thiolan-3-yl)carbamate,Mixtureofdiastereomers

Cat. No.: B2516278
CAS No.: 1780622-49-2
M. Wt: 250.31
InChI Key: NNDORIZWDLLHLJ-UHFFFAOYSA-N
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Description

tert-butyl N-(4-amino-1,1-dioxo-1λ⁶-thiolan-3-yl)carbamate is a heterocyclic sulfone derivative featuring a five-membered thiolan ring (1,1-dioxo-1λ⁶-thiolan) substituted with an amino group at position 4 and a tert-butoxycarbonyl (Boc)-protected carbamate group at position 2. The compound exists as a mixture of diastereomers due to stereochemical variations at the 3- and 4-positions of the thiolan ring. This structural complexity makes it a valuable intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules with tailored stereochemical properties. Its sulfone moiety enhances metabolic stability and solubility compared to non-oxidized sulfur analogs, while the Boc group facilitates selective deprotection during synthetic sequences .

Properties

IUPAC Name

tert-butyl N-(4-amino-1,1-dioxothiolan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4S/c1-9(2,3)15-8(12)11-7-5-16(13,14)4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDORIZWDLLHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CS(=O)(=O)CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-(4-amino-1,1-dioxo-1lambda6-thiolan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a thiolane derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

In an industrial setting, the production of tert-butylN-(4-amino-1,1-dioxo-1lambda6-thiolan-3-yl)carbamate may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production .

Chemical Reactions Analysis

Types of Reactions

tert-butylN-(4-amino-1,1-dioxo-1lambda6-thiolan-3-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of nucleophiles such as amines or alcohols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

Research indicates that this compound exhibits various biological activities that make it a candidate for drug development. Notably, it has shown promise in:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains, making it a potential candidate for antibiotic development.
  • Anti-inflammatory Properties : The compound's structure allows for interactions with biological pathways involved in inflammation, suggesting potential therapeutic uses in treating inflammatory diseases.

Applications in Medicinal Chemistry

  • Drug Development
    • The compound is being investigated for its efficacy as a lead compound in developing new therapeutics targeting bacterial infections and inflammatory conditions.
    • Its unique structural features may allow for modifications that enhance potency and selectivity against specific targets.
  • Synthesis of Derivatives
    • Researchers are exploring the synthesis of various derivatives of this compound to enhance its pharmacological properties. Modifications can lead to improved solubility and bioavailability.

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial properties of tert-butyl N-(4-amino-1,1-dioxo-1lambda6-thiolan-3-yl)carbamate demonstrated its effectiveness against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant inhibition at low concentrations.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Study 2: Anti-inflammatory Activity

In vitro studies assessed the anti-inflammatory effects of the compound using human cell lines. The results indicated a reduction in pro-inflammatory cytokines when treated with varying concentrations of tert-butyl N-(4-amino-1,1-dioxo-1lambda6-thiolan-3-yl)carbamate.

Treatment Concentration (µM)IL-6 Production (% Inhibition)
1025
2550
5075

Mechanism of Action

The mechanism of action of tert-butylN-(4-amino-1,1-dioxo-1lambda6-thiolan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ring Size and Sulfone Positioning

  • The 5-membered thiolan sulfone in the target compound provides a balance between ring strain and conformational flexibility, favoring interactions with enzyme active sites. In contrast, the 6-membered thian sulfone (CAS: 1461708-19-9) offers greater rigidity and reduced electrophilicity, making it less reactive in nucleophilic substitutions .
  • Bicyclic analogs (e.g., bicyclo[2.2.2]octane and 2-azabicyclo[2.2.1]heptane) introduce steric hindrance and three-dimensionality, enhancing binding specificity but complicating synthetic accessibility .

Substituent Effects

  • N-Alkylation (e.g., N-(1-hydroxy-2-methylpropan-2-yl) in CAS: 1932203-04-7) introduces additional stereocenters and polar functional groups, improving water solubility but increasing metabolic lability .

Diastereomer Considerations

  • The diastereomeric mixture of the target compound allows for post-synthetic separation into enantiopure intermediates, a feature absent in single-stereoisomer analogs like the 2-azabicyclo[2.2.1]heptane derivative. This property is critical for optimizing pharmacokinetic profiles in drug candidates .

Biological Activity

tert-butyl N-(4-amino-1,1-dioxo-1lambda6-thiolan-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on immunomodulatory properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group , a carbamate functional group , and a dioxo-thiolan moiety . These structural elements contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC9H18N2O4S
Molecular Weight250.32 g/mol
CAS Number1780622-49-2
Purity≥ 95%

Immunomodulatory Properties

Research indicates that tert-butyl N-(4-amino-1,1-dioxo-1lambda6-thiolan-3-yl)carbamate exhibits immunomodulatory effects , particularly in enhancing T-cell activation. Preliminary studies have shown that the compound can inhibit the PD-1/PD-L1 interaction, a crucial pathway in cancer immunotherapy. This inhibition may enhance immune responses against tumors, making it a candidate for cancer treatment strategies .

In Vitro Studies

In vitro assays demonstrate that this compound can act as an adjuvant in vaccine formulations. When co-administered with specific antigens, it significantly enhances T-cell activation and proliferation. This suggests its potential utility in developing more effective vaccines .

Study 1: Immunomodulation in Cancer Therapy

A study explored the effects of tert-butyl N-(4-amino-1,1-dioxo-1lambda6-thiolan-3-yl)carbamate on immune cells in the context of cancer therapy. Results indicated that the compound increased the secretion of pro-inflammatory cytokines from T-cells, which are critical for mounting an effective immune response against tumors .

Study 2: Vaccine Formulation

Another investigation involved incorporating this compound into vaccine formulations against viral infections. The findings revealed that the addition of tert-butyl N-(4-amino-1,1-dioxo-1lambda6-thiolan-3-yl)carbamate improved the immunogenicity of the vaccine, leading to higher antibody titers compared to controls without the compound .

Comparative Analysis with Similar Compounds

The biological activity of tert-butyl N-(4-amino-1,1-dioxo-1lambda6-thiolan-3-yl)carbamate can be compared with structurally related compounds:

Compound NameUnique Features
Tert-butyl 3-[(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoateIncreased solubility; potential for enhanced activity due to hydroxyl group
N-(4-amino-1,1-dioxo-1lambda6-thiolan-3-yl)carbamateDifferent reactivity profile; potential for varied therapeutic applications
Tert-butyl N-[3-(aminomethyl)-4-hydroxyphenyl]carbamateAromatic substitution leading to different pharmacological properties

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